molecular formula C14H16N2O B7629669 N,N,2-trimethyl-4-pyrrol-1-ylbenzamide

N,N,2-trimethyl-4-pyrrol-1-ylbenzamide

Cat. No.: B7629669
M. Wt: 228.29 g/mol
InChI Key: KQLUNKCWYZJPRX-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-4-pyrrol-1-ylbenzamide is a benzamide derivative featuring a pyrrol-1-yl substituent at the para position of the benzene ring, along with two methyl groups on the amide nitrogen and an additional methyl group at the ortho position.

Properties

IUPAC Name

N,N,2-trimethyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-10-12(16-8-4-5-9-16)6-7-13(11)14(17)15(2)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLUNKCWYZJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • N,N-Dimethyl-4-nitrobenzamide (3p) :
    The nitro group at the para position () is strongly electron-withdrawing, contrasting with the electron-rich pyrrol-1-yl group in the target compound. This difference impacts electronic properties:

    • NMR Shifts : The nitro group in 3p deshields adjacent protons, whereas pyrrol-1-yl’s aromaticity may induce shielding effects.
    • Reactivity : Pyrrol-1-yl’s electron donation could enhance the amide’s resonance stability compared to nitro-substituted analogs .
  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide :
    The pyridine and trifluoromethyl groups introduce both lipophilic and polar characteristics. Compared to the target compound’s pyrrol-1-yl, the trifluoromethyl group increases metabolic stability, while the piperazinyl group enhances water solubility through hydrogen bonding .

Thermal Stability and Melting Points

  • Example 53 () :
    A structurally complex benzamide with a pyrazolo[3,4-d]pyrimidin core exhibits a melting point of 175–178°C, attributed to rigid heterocyclic systems and strong intermolecular interactions. The target compound’s simpler structure may result in a lower melting point, reflecting reduced crystallinity .

Molecular Weight and Pharmacokinetics

  • Compound : Molecular weight 589.1 g/mol (due to fluorophenyl and chromen-4-one groups).
  • Compound : Likely >400 g/mol (pyridine and piperazine substituents).
  • Target Compound : Estimated molecular weight ~270–300 g/mol, suggesting favorable bioavailability compared to bulkier analogs .

Solubility and Lipophilicity

Compound Key Substituents Solubility Inference logP (Estimated)
Target Compound Pyrrol-1-yl, 2-methyl Moderate (polar pyrrole + hydrophobic methyl) ~2.5–3.0
N,N-Dimethyl-4-nitrobenzamide Nitro Low (strongly electron-withdrawing) ~1.8–2.2
Compound Trifluoromethyl, piperazine High (piperazine enhances aqueous solubility) ~1.5–2.0

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